molecular formula C14H19FN4O2S B2392148 4-fluoro-3-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide CAS No. 2034267-69-9

4-fluoro-3-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide

Cat. No.: B2392148
CAS No.: 2034267-69-9
M. Wt: 326.39
InChI Key: KFMSCFWBPHJUJX-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a triazole ring, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine.

    Fluorination: The fluorine atom is typically introduced via electrophilic fluorination using reagents like Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced forms with amine groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The triazole ring and sulfonamide group are known to interact with various biological targets, making this compound a candidate for further study.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-3-methylbenzenesulfonamide: Lacks the triazole ring and additional methyl group.

    N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide: Lacks the fluorine atom.

Uniqueness

The presence of both the triazole ring and the fluorinated aromatic ring makes 4-fluoro-3-methyl-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzenesulfonamide unique. These features can enhance its biological activity and stability, making it a valuable compound for further research.

Properties

IUPAC Name

4-fluoro-3-methyl-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2S/c1-10(2)14(9-19-16-6-7-17-19)18-22(20,21)12-4-5-13(15)11(3)8-12/h4-8,10,14,18H,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFMSCFWBPHJUJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC(CN2N=CC=N2)C(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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